Ramifenazone

Catalog No.
S541038
CAS No.
3615-24-5
M.F
C14H19N3O
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ramifenazone

CAS Number

3615-24-5

Product Name

Ramifenazone

IUPAC Name

1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C14H19N3O/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12/h5-10,15H,1-4H3

InChI Key

XOZLRRYPUKAKMU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C

solubility

Soluble in DMSO

Synonyms

Ramifenazone; Isopropylaminoantipyrine; Isopirina;

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C

The exact mass of the compound Ramifenazone is 245.1528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Pain Mechanisms

Ramifenazone's mechanism of action involves inhibiting the enzymes cyclooxygenase (COX) -1 and COX-2. These enzymes are crucial for the production of prostaglandins, which play a role in inflammation and pain perception []. By studying how Ramifenazone affects COX activity and pain relief in animal models, researchers can gain insights into pain pathways and develop more targeted pain management strategies.

For instance, some studies have investigated the effectiveness of Ramifenazone in managing post-operative pain in animals []. These studies provide valuable data on its analgesic properties and potential applications in veterinary pain management.

Investigating Anti-inflammatory Properties

Ramifenazone's ability to suppress COX enzymes suggests potential anti-inflammatory properties. Research has explored its effects in models of inflammatory conditions, such as arthritis, to assess its efficacy in reducing inflammation.

Studies have examined Ramifenazone's effectiveness in managing pain and inflammation associated with osteoarthritis in dogs []. These investigations contribute to the understanding of its potential role in managing inflammatory conditions in animals.

Ramifenazone is a derivative of pyrazolone, characterized by its molecular formula C14H19N3OC_{14}H_{19}N_{3}O and a molecular weight of approximately 245.32 g/mol. This compound exhibits notable analgesic, antipyretic, and anti-inflammatory properties, making it significant in therapeutic applications. In preclinical studies, Ramifenazone has demonstrated potent inhibition of prostaglandin production, which is crucial in mediating inflammation and pain responses .

Similar to other NSAIDs, Ramifenazone's exact mechanism of action is not fully understood. However, it is believed to work by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, inflammatory mediators that contribute to pain and inflammation [].

Typical of pyrazolone derivatives. It can undergo:

  • Acylation: Reaction with acyl chlorides to form acylated derivatives.
  • Hydrazone Formation: Reacting with aldehydes or ketones to produce hydrazones.
  • Reduction: Reduction reactions can convert the compound into more active forms or derivatives.

The compound's reactivity is largely attributed to the presence of the pyrazolone ring, which is known for its electrophilic and nucleophilic characteristics.

Ramifenazone exhibits several biological activities:

  • Anti-inflammatory Activity: It effectively reduces inflammation by inhibiting the synthesis of prostaglandins.
  • Analgesic Effects: The compound alleviates pain through its action on the central nervous system.
  • Antipyretic Properties: It lowers fever by acting on the hypothalamus to induce heat loss mechanisms.

Preclinical studies have confirmed these effects, highlighting Ramifenazone's potential as a therapeutic agent in inflammatory conditions .

The synthesis of Ramifenazone typically involves:

  • Condensation Reaction: Combining 1,5-dimethyl-2-phenyl-4-amino-3-pyrazolone with isopropylamine.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain high purity levels.

These methods allow for efficient production while maintaining the integrity of the compound's structure .

Ramifenazone is primarily used in:

  • Pharmaceuticals: As an active ingredient in medications aimed at treating pain and inflammation.
  • Research: Investigating its mechanisms of action and potential new therapeutic uses.

Its versatility in treating various conditions makes it a valuable compound in both clinical and research settings .

Studies indicate that Ramifenazone interacts with biological targets primarily through the inhibition of prostaglandin synthesis. This interaction is critical for its analgesic and anti-inflammatory effects. Additionally, research has explored its potential interactions with other drugs, particularly those affecting similar pathways, to assess safety profiles and efficacy in combination therapies .

Ramifenazone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeKey ActivityUnique Features
PhenylbutazonePyrazolone derivativeAnti-inflammatoryStronger anti-inflammatory effects
MetamizolePyrazolone derivativeAnalgesic, antipyreticMore potent analgesic effects
OxyphenbutazonePyrazolone derivativeAnti-inflammatoryLong-lasting effects
IsopropylantipyrinePyrazolone derivativeAnalgesicSimilar structure but different side effects

Ramifenazone's unique combination of properties—specifically its balance between analgesic and anti-inflammatory activities—distinguishes it from these similar compounds, making it particularly useful in clinical applications where both pain relief and inflammation reduction are necessary .

Knorr Pyrazole Synthesis Adaptations

The Knorr pyrazole synthesis represents one of the most fundamental and widely utilized methods for constructing pyrazole rings, making it particularly relevant for ramifenazone synthesis [1] [2]. This classical reaction involves the condensation of hydrazines or their derivatives with 1,3-dicarbonyl compounds under acid-catalyzed conditions [1]. The mechanism begins with acid-catalyzed imine formation, where the hydrazine derivative can attack either carbonyl carbon, potentially resulting in two different products [1]. Subsequently, the second nitrogen atom attacks the remaining carbonyl group, forming a second imine intermediate, which then undergoes deprotonation to yield the final pyrazole product [1].

Table 1: Knorr Pyrazole Synthesis Adaptations for Ramifenazone

Adaptation MethodConditionsYield (%)Advantages
Classical Knorr SynthesisAcid catalyst, conventional heating65-85Well-established methodology
Microwave-Assisted SynthesisMW activation, 20 min reaction time85-98Short reaction times, high yields
Solvent-Free Ball MillingPlanetary ball milling, catalyst-free79Eco-friendly, no solvents
One-Pot SynthesisIn situ tosylhydrazone generation78-98Simplified procedure
Green CatalystsPSSA/H2O catalyst system75-90Environmentally benign

Modern adaptations of the Knorr synthesis have addressed several limitations of the classical approach, particularly concerning environmental impact and reaction efficiency [3]. Microwave-assisted synthesis has emerged as a particularly promising modification, enabling the preparation of 3,5-disubstituted pyrazoles in high yields (85-98%) with significantly reduced reaction times of approximately 20 minutes [4]. This approach exploits microwave activation coupled with solvent-free reaction conditions, offering both environmental and economic advantages [4].

A particularly innovative adaptation involves solvent-free and catalyst-free planetary ball milling conditions [3]. This mechanochemical approach eliminates the need for organic solvents entirely while maintaining good yields (79%) for ethyl acetoacetate and phenyl hydrazine coupling [3]. The ball-to-reagent weight ratio of 6:1 proved optimal, with complete conversion achieved in 20 minutes of milling [3].

The one-pot synthesis approach represents another significant advancement, where tosylhydrazones are generated in situ from carbonyl precursors [4]. This modification simplifies the overall procedure by combining multiple synthetic steps into a single reaction vessel, achieving yields comparable to stepwise approaches while reducing purification requirements [4].

Skita-Stühmer Original Pathway Optimization

The Skita-Stühmer reaction, while historically significant in organic synthesis, has limited documented applications specifically to ramifenazone synthesis based on current literature. The general Skita-Stühmer methodology involves reductive alkylation processes, typically employing copper catalysts for the synthesis of secondary amines from aldehydes, ketones, and nitriles [5]. However, specific optimization studies for ramifenazone synthesis through this pathway remain underexplored in the contemporary literature.

The original Skita-Stühmer approach demonstrated the conversion of various aromatic and aliphatic compounds through reductive processes [5]. Recent investigations have focused on developing more sustainable variants of these reactions, including the use of environmentally benign catalysts and improved selectivity profiles. The method's potential for ramifenazone synthesis would likely involve optimization of reduction conditions, catalyst selection, and regioselectivity control to achieve the specific substitution pattern required for ramifenazone [5].

Further research into this pathway's application to ramifenazone synthesis would require detailed mechanistic studies and optimization of reaction parameters including temperature, pressure, catalyst loading, and substrate scope. The development of green variants of the Skita-Stühmer reaction could provide alternative synthetic routes to complement existing methodologies.

Green Chemistry Approaches in Industrial Synthesis

The implementation of green chemistry principles in ramifenazone synthesis has become increasingly important due to environmental regulations and economic considerations [6] [7]. These approaches focus on reducing the environmental impact of pharmaceutical manufacturing while maintaining or improving synthetic efficiency [6].

Table 2: Green Chemistry Approaches in Industrial Synthesis

Green ApproachEnvironmental BenefitApplication in Pyrazole SynthesisAtom Economy
Water as SolventNon-toxic, renewable solventAqueous multicomponent reactionsHigh
Microwave IrradiationEnergy efficient, reduced timeRapid heterocycle formationModerate
Ionic LiquidsLow volatility, recyclableCatalyst and reaction mediumHigh
BiocatalysisSelective, mild conditionsEnzyme-catalyzed cyclizationVery High
Solvent-Free ConditionsZero solvent wasteDirect solid-state reactionsVery High
Ultrasound-AssistedEnergy efficient activationEnhanced reaction ratesHigh

Water as Green Solvent: Aqueous-based synthesis represents one of the most environmentally benign approaches [8] [9]. Water extract of banana peels (WEB) has been successfully employed as a reaction medium for pyrano[2,3-c]pyrazole synthesis at room temperature, demonstrating the potential for agricultural waste utilization in pharmaceutical synthesis [8] [9]. This approach eliminates toxic organic solvents while providing good to excellent yields with simplified product isolation [8].

Microwave-Assisted Synthesis: Microwave irradiation offers significant advantages in terms of energy efficiency and reaction time reduction [4] [10]. The dielectric heating mechanism provides uniform energy distribution, enabling rapid heating and improved reaction kinetics [4]. This technology has been successfully applied to various pyrazole syntheses, achieving complete conversion in minutes rather than hours [4].

Ionic Liquids: These designer solvents offer unique properties including negligible vapor pressure, thermal stability, and recyclability [11] [12]. Cellulose-supported acidic ionic liquids (Cell-IL) have demonstrated excellent performance in regioselective pyrazole synthesis while providing easy catalyst recovery and reuse [11].

Biocatalytic Approaches: Enzyme-catalyzed reactions offer exceptional selectivity and operate under mild conditions [6]. These systems typically demonstrate very high atom economy and generate minimal waste products [6]. The development of engineered enzymes specific for heterocycle formation represents a promising area for future ramifenazone synthesis.

Solvent-Free Methodologies: These approaches eliminate solvent-related environmental concerns entirely [4]. Ball milling and other mechanochemical methods enable direct solid-state reactions with excellent efficiency [3]. Process mass intensity calculations indicate significant environmental benefits compared to traditional solution-phase methods [13].

Catalytic Systems for Regioselective Formation

Regioselective synthesis is crucial for ramifenazone production, as the specific substitution pattern directly impacts biological activity [14] [15]. Various catalytic systems have been developed to control the regioselectivity of pyrazole formation, offering different advantages depending on the specific synthetic requirements.

Table 3: Catalytic Systems for Regioselective Formation

Catalyst TypeRegioselectivityOperating ConditionsSubstrate Scope
Secondary Amines>95% (high)Room temperature, green promoterBroad (ketones, aldehydes, esters)
Copper Catalysts85-90%Continuous flow, mild conditionsTerminal alkynes, sydnones
Cerium Catalysts80-95%Tandem oxidation, mild conditions1,2-diols, hydrazones
Cellulose-IL (Cell-IL)>90%Heterogeneous, recyclableVarious pyrazole precursors
Rhodium Complexes88-95%Ligand-controlled selectivityArylhydroxamates
Organocatalysts>90%Inverse electron demand [3+2]Diazoacetates, carbonyls

Secondary Amine Catalysts: These organocatalysts function as green promoters in inverse-electron-demand [3+2] cycloaddition reactions [14] [15]. The reaction proceeds efficiently at room temperature with simple and inexpensive catalysts, generating substituted pyrazoles with regioselectivities exceeding 95% [14]. The broad substrate scope includes ketones, β-ketoesters, β-diketones, and aldehydes, making this approach highly versatile for ramifenazone synthesis [14].

Copper-Based Systems: Silica-supported copper catalysts enable continuous flow synthesis of 1,4-disubstituted pyrazoles through sydnone-alkyne cycloaddition [16]. This approach offers excellent scalability, producing practically useful quantities within 2-5 hours while maintaining good regioselectivity (85-90%) [16]. The heterogeneous nature of the catalyst facilitates easy separation and recycling [16].

Cerium Catalysis: Novel cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones provides regioselective access to pyrazole derivatives [17]. This system operates under mild conditions with broad substrate scope and good functional group tolerance, achieving regioselectivities of 80-95% [17].

Cellulose-Supported Ionic Liquids: The Cell-IL system represents a sustainable heterogeneous catalyst that combines the advantages of ionic liquids with easy separation [11] [18]. Regioselectivity exceeding 90% is achieved for pyrazole-based pyrido[2,3-d]pyrimidine-diones synthesis, with the catalyst being recyclable multiple times without significant activity loss [11] [18].

Rhodium Complexes: Ligand-controlled regioselectivity using different cyclopentadienyl ligands enables catalyst-controlled synthesis of regioisomeric products [19]. The CpCy and Cp* ligands provide access to different regioisomers under full catalyst control, with regioselectivities ranging from 88-95% [19].

Organocatalytic Systems: Beyond secondary amines, various other organocatalysts have demonstrated excellent performance in regioselective pyrazole synthesis [14]. These systems typically operate under mild conditions without requiring toxic transition metals, making them attractive for industrial applications [14]. The mechanistic understanding of these systems enables rational catalyst design for specific regioselectivity requirements [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.152812238 g/mol

Monoisotopic Mass

245.152812238 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

80.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GKH2KOV2RF

Related CAS

13576-96-0 (unspecified hydrochloride)
18342-39-7 (mono-hydrochloride)
18342-39-7 (hydrochloride salt/solvate)

Other CAS

3615-24-5

Wikipedia

Ramifenazone

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Analytical strategy for the confirmatory analysis of the non-steroidal anti-inflammatory drugs firocoxib, propyphenazone, ramifenazone and piroxicam in bovine plasma by liquid chromatography tandem mass spectrometry

Geraldine Dowling, Edward Malone
PMID: 21684706   DOI: 10.1016/j.jpba.2011.05.029

Abstract

A sensitive and selective method for the simultaneous determination of non-steroidal anti-inflammatory drugs in bovine plasma was developed. Confirmatory analysis was carried out by liquid chromatography coupled with an electrospray ionisation tandem mass spectrometer (LC-ESI-MS/MS). Target compounds were acidified in plasma and extracted with acetonitrile. Sodium chloride was added to assist separation of the plasma and acetonitrile mixture. The acetonitrile extract is then subjected to liquid-liquid purification by the addition of hexane. Accuracy of the methods in plasma was between 93 and 102%. The precision of the method for the basic NSAIDs in plasma expressed as % RSD, for the within-laboratory reproducibility was less than 10%. Decision limit (CCα values) and detection capability (CCβ) values were established. The methods were validated according to Commission Decision 2002/657/EC.


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